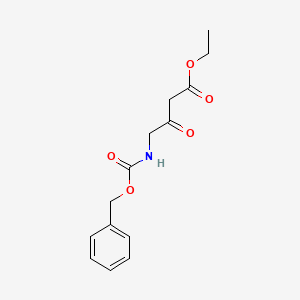

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

CAS No.: 67706-69-8

Cat. No.: VC2448238

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67706-69-8 |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate |

| Standard InChI | InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) |

| Standard InChI Key | YTNLTCWHKVPONV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Introduction

The compound is also known by several synonyms including ETHYL 4-(BENZYLOXYCARBONYLAMINO)-3-OXOBUTANOATE, Ethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, Ethyl 4-(Cbz-amino)-3-oxobutanoate, and Butanoic acid,3-oxo-4-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester . These various naming conventions reflect both systematic nomenclature and practical laboratory designations used in different chemical contexts.

Significance and Overview

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate holds particular importance in organic synthesis due to its versatile functional group profile. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amino functionality makes it especially valuable in peptide synthesis and other organic transformations where amino protection is essential. The β-keto ester moiety further enhances its synthetic utility, providing a reactive site for various condensation reactions and modifications. This combination of features positions the compound as a valuable building block in the preparation of more complex molecules with potential applications in pharmaceutical research and materials science.

Structural Characteristics and Properties

Molecular Structure

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate contains several key functional groups that define its chemical behavior and reactivity. The structure comprises an ethyl ester group (-COOC2H5), a ketone functionality (C=O), a benzyloxycarbonyl-protected amino group (Cbz-NH-), and a benzyl group connected to a carbonyl oxygen atom . This arrangement of functional groups creates a molecule with multiple reactive sites, allowing for selective modifications under different reaction conditions.

The compound's structure can be represented by its molecular formula C14H17NO5, with a computed molecular weight of 279.29 g/mol . The structural configuration creates a molecule with both hydrophobic regions (the benzyl group) and hydrophilic regions (the carbonyl groups and the N-H bond), influencing its solubility and intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate are summarized in Table 2.1, based on available data from commercial sources and chemical databases.

Table 2.1: Physical and Chemical Properties of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

The chemical properties of this compound are largely determined by its functional groups. The β-keto ester moiety (3-oxobutanoate) is susceptible to various condensation reactions and can participate in enolate chemistry. The benzyloxycarbonyl (Cbz) protecting group on the amino functionality can be cleaved under specific conditions, typically by catalytic hydrogenation, providing a means to unmask the amino group when needed in synthetic sequences. The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions, offering additional points for structural modification.

Synthesis and Preparation

Synthetic Routes

While the search results don't provide specific synthetic routes for Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, insights can be gained from the synthesis of related compounds. A comparable compound, Ethyl 4-(benzyloxy)-3-oxobutanoate, is synthesized through a reaction sequence involving benzyl alcohol, sodium hydride, and 4-bromoethyl acetoacetate in tetrahydrofuran (THF) . This related synthesis achieves a yield of 88.5% after purification by column chromatography .

For Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, potential synthetic approaches would likely involve:

-

Introduction of the Cbz protecting group onto an appropriate amino functional group

-

Establishment of the β-keto ester functionality through suitable transformations

-

Purification and isolation of the final product

These synthetic pathways would require careful control of reaction conditions to achieve selectivity and maximize yield, particularly given the presence of multiple reactive functional groups.

Comparative Analysis with Related Compounds

Structural Analogs

The search results provide information on two structurally related compounds that offer valuable insights through comparison:

Table 4.1: Comparison of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate | C14H17NO5 | 279.29 g/mol | Contains Cbz-protected amino group |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | C13H16O4 | 236.26 g/mol | Contains benzyloxy group instead of benzyloxycarbonylamino |

| Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate | C11H19NO5 | Not specified in search results | Contains Boc-protected amino group instead of Cbz |

Structure-Property Relationships

The structural features of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate directly influence its chemical properties and reactivity patterns. The β-keto ester moiety provides a site for various condensation reactions and enolate chemistry, making it valuable in the construction of more complex molecular frameworks. The Cbz protecting group offers stability under a range of conditions while allowing selective deprotection when needed, a critical feature in multistep syntheses.

The presence of multiple carbonyl groups (ketone, ester, and carbamate) creates opportunities for selective transformations, as these groups exhibit different reactivity profiles. This differential reactivity can be exploited in the design of synthetic routes that target specific modifications at particular sites within the molecule.

Applications and Research Significance

Synthetic Applications

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate serves as a valuable building block in organic synthesis, particularly in contexts requiring protected amino functionalities. Its applications likely include:

-

Peptide synthesis, where protected amino acid derivatives are essential components

-

Preparation of β-amino acid derivatives and related compounds

-

Synthesis of heterocyclic compounds through cyclization reactions involving the keto and ester groups

-

Development of complex molecules with potential biological activity

The compound's synthetic utility is enhanced by the presence of the Cbz protecting group, which allows for the temporary masking of the amino functionality during various transformations, followed by selective deprotection when required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume